2-methyl-N-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)imidazo[1,2-a]pyridine-3-carboxamide
Description
The compound 2-methyl-N-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)imidazo[1,2-a]pyridine-3-carboxamide (CAS: 1209067-06-0) is a heterocyclic sulfonamide derivative with the molecular formula C20H24N4O3S2 and a molecular weight of 432.56 g/mol . Its structure features:
- An imidazo[1,2-a]pyridine core with a methyl group at position 2.
- A thiophene-2-sulfonyl moiety attached to a piperidine ring.
- A carboxamide linker connecting the piperidine-ethyl chain to the imidazo[1,2-a]pyridine core.
Properties
IUPAC Name |
2-methyl-N-[2-(1-thiophen-2-ylsulfonylpiperidin-2-yl)ethyl]imidazo[1,2-a]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O3S2/c1-15-19(23-12-4-3-8-17(23)22-15)20(25)21-11-10-16-7-2-5-13-24(16)29(26,27)18-9-6-14-28-18/h3-4,6,8-9,12,14,16H,2,5,7,10-11,13H2,1H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQUCVHKIBJRPQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CC=CC2=N1)C(=O)NCCC3CCCCN3S(=O)(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-methyl-N-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)imidazo[1,2-a]pyridine-3-carboxamide is a novel derivative of imidazo[1,2-a]pyridine, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, including its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure
The molecular formula of the compound is , with a molecular weight of 383.5 g/mol. The structure includes an imidazo[1,2-a]pyridine core, a piperidine moiety, and a thiophene sulfonyl group, contributing to its biological properties.
Biological Activity Overview
Imidazo[1,2-a]pyridine derivatives are known for their broad spectrum of biological activities, including:
- Antimicrobial : Effective against various bacterial strains.
- Anticancer : Demonstrated activity in inhibiting tumor cell proliferation.
- Anti-inflammatory : Potential to reduce inflammation in various models.
- Antituberculosis : Exhibits activity against multidrug-resistant strains.
Pharmacological Properties
Recent studies have highlighted the following pharmacological properties of this compound:
Antimicrobial Activity
Research indicates that this compound possesses significant antibacterial effects. For instance, it has shown potent activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest effectiveness comparable to established antibiotics .
Anticancer Activity
In vitro studies have demonstrated that the compound inhibits the growth of several cancer cell lines, including:
- HCC827 (lung cancer)
- MCF-7 (breast cancer)
Table 1 summarizes the antiproliferative effects observed in various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| HCC827 | 0.5 |
| MCF-7 | 1.0 |
| A549 | 0.8 |
| SH-SY5Y | 0.6 |
These results indicate that the compound may act through mechanisms involving apoptosis and cell cycle arrest .
Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory properties using models such as lipopolysaccharide-induced inflammation in macrophages. Results showed a reduction in pro-inflammatory cytokines, suggesting potential use as an anti-inflammatory agent .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the imidazo[1,2-a]pyridine scaffold can significantly affect biological activity. Key findings include:
- The presence of the thiophene sulfonyl group enhances antibacterial activity.
- Variations in the piperidine substituents can modulate anticancer potency.
Case Studies
Several case studies have been conducted to evaluate the efficacy of this compound:
- Tuberculosis Treatment : In a study involving multidrug-resistant tuberculosis strains, the compound exhibited MIC values ranging from 0.05 to 1.5 µM, indicating strong potential as an anti-TB agent .
- Cancer Cell Line Evaluation : A comprehensive evaluation across multiple cancer cell lines revealed that compounds derived from this scaffold could inhibit cell proliferation effectively, with ongoing studies aimed at optimizing these derivatives for clinical use .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of imidazo[1,2-a]pyridine have shown promising results in inhibiting tumor growth in various cancer cell lines. The National Cancer Institute (NCI) protocols for assessing the anticancer activity of new compounds could be applied to this compound to evaluate its efficacy against specific cancer types.
Antimicrobial Properties
The antimicrobial potential of imidazo[1,2-a]pyridine derivatives has been documented in several studies. Research has demonstrated that these compounds can exhibit moderate antibacterial activity against common pathogens such as Staphylococcus aureus and Escherichia coli. The sulfonyl group in the compound may enhance its interaction with bacterial enzymes, thus contributing to its antimicrobial effects.
Case Study 1: Anticancer Evaluation
A study conducted on similar imidazo[1,2-a]pyridine derivatives reported an average growth inhibition rate (GI) of 12.53% against various cancer cell lines during NCI testing protocols. This suggests that further investigation into the anticancer properties of 2-methyl-N-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)imidazo[1,2-a]pyridine-3-carboxamide could yield valuable insights into its therapeutic potential.
Case Study 2: Antimicrobial Screening
In another study focusing on antimicrobial activity, derivatives were screened using agar diffusion methods and showed varying degrees of effectiveness against several bacterial strains. The MIC (Minimum Inhibitory Concentration) values indicated that some derivatives possessed stronger antibacterial properties than standard treatments like streptomycin.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
Table 1: Key Structural Features and Molecular Properties
Key Observations:
- Functional Group Diversity: The thiophen-2-sulfonyl group in the target compound contrasts with the nitro (), carboxylic acid (), and cyano () substituents in analogs. These groups influence solubility, reactivity, and bioactivity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
